molecular formula C13H15NO2 B174520 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 133192-43-5

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

Cat. No.: B174520
CAS No.: 133192-43-5
M. Wt: 217.26 g/mol
InChI Key: QAQFBKCSARAZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are of significant interest in the field of drug discovery due to their potential bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring the availability of starting materials, and maintaining reaction conditions that maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as:

Uniqueness

What sets 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one apart is its specific substitution pattern and the presence of an oxygen atom in the bicyclic structure. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-12-8-11(16-13)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQFBKCSARAZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC1OC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565020
Record name 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133192-43-5
Record name 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 2
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 3
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 4
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 5
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 6
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.